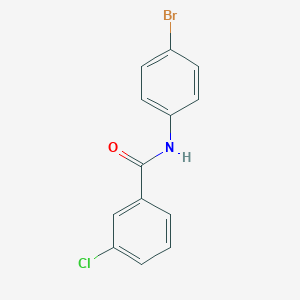

N-(4-bromophenyl)-3-chlorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORBGBHHCAZVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Bromophenyl 3 Chlorobenzamide

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. youtube.com The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.comyoutube.com

The Process of Recrystallization:

Solvent Selection : The ideal solvent is one in which the benzamide (B126) compound has low solubility at room temperature but high solubility at the solvent's boiling point. youtube.comyoutube.com Impurities should ideally either be insoluble at high temperatures or remain soluble at low temperatures. youtube.com Common solvents for recrystallizing amides include ethanol, methanol, and acetone. youtube.comresearchgate.net Sometimes a solvent pair, where the compound is soluble in one and insoluble in the other, is used. youtube.com

Dissolution : The crude benzamide is dissolved in the minimum amount of the hot solvent to create a saturated solution. youtube.comncert.nic.in

Filtration (optional) : If insoluble impurities are present, a hot gravity filtration can be performed to remove them. youtube.com

Crystallization : The hot, saturated solution is allowed to cool slowly. youtube.com As the solution cools, the solubility of the benzamide decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. youtube.com Slow cooling is crucial for the formation of large, pure crystals. youtube.com Seeding with a pure crystal can sometimes initiate crystallization. youtube.com

Isolation : The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. youtube.comyoutube.com

Summary of Recrystallization Parameters:

| Parameter | Description | Purpose |

| Solvent Choice | The compound should be soluble when hot and insoluble when cold. youtube.com | To allow for dissolution and subsequent precipitation of the pure compound. |

| Slow Cooling | Allowing the solution to cool to room temperature before ice bath cooling. youtube.com | Promotes the formation of larger, purer crystals and minimizes the trapping of impurities. youtube.com |

| Minimum Solvent | Using the least amount of hot solvent needed for complete dissolution. youtube.com | To ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product. |

| Washing Crystals | Rinsing the collected crystals with a small amount of cold solvent. youtube.com | To remove any residual impurities from the surface of the crystals. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. jst.go.jpmdpi.com For benzamides, silica (B1680970) gel is a commonly used stationary phase. rsc.orgnih.gov

The Process of Column Chromatography:

Column Packing : A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (the mobile phase). mdpi.com

Sample Loading : The crude benzamide, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica gel column.

Elution : A solvent or a mixture of solvents (the eluent or mobile phase) is passed through the column. rsc.org The polarity of the eluent is often gradually increased.

Separation : The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds typically travel faster, while more polar compounds are retained longer on the polar silica gel.

Fraction Collection : The eluent is collected in a series of fractions. Each fraction is then analyzed, often by thin-layer chromatography (TLC), to identify which ones contain the pure benzamide. rsc.org The fractions containing the pure product are then combined, and the solvent is removed by evaporation.

Key Aspects of Column Chromatography for Benzamide Purification:

| Component | Role | Common Choices for Benzamides |

| Stationary Phase | The solid adsorbent that separates the compounds. | Silica gel. rsc.orgnih.gov |

| Mobile Phase (Eluent) | The solvent that carries the mixture through the column. | Mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rsc.orgmdpi.com |

| Elution Gradient | The polarity of the mobile phase can be constant (isocratic) or gradually increased (gradient). | A gradient of increasing polarity is often used to effectively separate compounds with different polarities. |

| Monitoring | Tracking the separation process. | Thin-Layer Chromatography (TLC) is used to analyze the collected fractions. rsc.org |

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a large amount of product, while column chromatography is highly effective for separating complex mixtures or compounds with similar properties. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl 3 Chlorobenzamide

Vibrational Spectroscopic Characterization (FTIR, FT-Raman)

Analysis of Fundamental Vibrational Frequencies and Intensities

Specific experimental data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy for N-(4-bromophenyl)-3-chlorobenzamide, which would allow for the assignment of vibrational modes such as N-H, C=O, and C-Cl stretching and bending frequencies, could not be located.

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

Without experimental spectra, a correlation with theoretically calculated vibrational frequencies, typically derived from computational methods like Density Functional Theory (DFT), cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

Published ¹H NMR spectra with detailed chemical shift assignments for the aromatic and amide protons of this compound are not available. This information is crucial for confirming the molecular structure in solution.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Similarly, specific ¹³C NMR data, which would identify the chemical shifts for each unique carbon atom within the molecule, including the carbonyl and substituted phenyl rings, could not be found in the searched resources.

X-ray Crystallography and Solid-State Structural Investigations

No published reports on the single-crystal X-ray diffraction of this compound were identified. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular and intermolecular interactions in the solid state is not available.

Crystal Packing Analysis and Intermolecular Interactions

The solid-state arrangement of this compound is dictated by a network of intermolecular interactions, which are common in related benzanilide (B160483) structures. The crystal packing is primarily governed by strong, classical hydrogen bonds, complemented by a variety of weaker interactions involving the halogen substituents. iucr.org

In analogous halogenated benzamides, the most prominent supramolecular synthon is the amide-to-amide N–H···O hydrogen bond, which typically organizes molecules into infinite chains or dimeric motifs. researchgate.net The molecular structure of benzanilides favors the N–H group being in a trans conformation relative to the C=O group, a configuration that facilitates these chain formations. researchgate.net

Table 1: Common Intermolecular Interactions in Halogenated Benzamides

| Interaction Type | Description | Typical Role in Crystal Packing |

| N–H···O | Strong hydrogen bond between amide groups. | Forms primary structural motifs like infinite chains or dimers. |

| C–H···O | Weak hydrogen bond involving aromatic C-H donors. | Stabilizes the primary motifs and links adjacent chains. |

| Halogen···Halogen | Interactions between Cl or Br atoms (e.g., Cl···Cl). | Links molecular chains, contributing to 3D architecture. researchgate.net |

| C–H···Halogen | Weak interactions between aromatic rings and halogens. | Provides additional stabilization to the crystal lattice. |

| π···π Stacking | Interactions between aromatic rings. | Contributes to packing, particularly in polymorphs. ias.ac.in |

Identification of Isomorphous Relationships with Analogous Halogenated Benzamides

Isomorphism, the phenomenon where different compounds crystallize in the same or very similar structures, is a subject of significant interest in crystal engineering. In the realm of halogenated benzamides, isomorphous relationships are frequently observed, particularly when substituting one halogen for another (e.g., chlorine for bromine). iucr.org

The existence of one-, two-, and three-dimensional isostructurality has been documented in chloro, bromo, and iodo substituted benzamide (B126) analogues. iucr.org For example, N-(4-chlorophenyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide and N-(4-bromophenyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide have been observed to be isostructural. researchgate.net This suggests a high probability that this compound would share an isomorphous relationship with its analogous counterparts, such as N-(4-chlorophenyl)-3-chlorobenzamide or N-(4-bromophenyl)-3-bromobenzamide. Such relationships are valuable for predicting the crystal structures and physical properties of new compounds based on known structures.

Analysis of Hirschfeld Surfaces and Contact Enrichment

Hirschfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the close contacts that stabilize the crystal packing. The analysis is complemented by 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

For halogenated benzamides, Hirschfeld analysis reveals the relative importance of various interactions. researchgate.net The most significant contributions to the crystal packing typically arise from H···H, O···H/H···O, and C···H/H···C contacts, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov

The halogen atoms also make crucial contributions, which are visible as distinct regions on the fingerprint plots. The Br···H/H···Br and Cl···H/H···Cl contacts represent a significant portion of the total interactions. For example, in related brominated benzamides, Br···H contacts can account for over 20% of the total surface contacts. researchgate.net The analysis allows for a quantitative comparison of how different halogen substitutions influence the interaction landscape.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirschfeld Surface Analysis of Analogous Amides

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Halogen···H (%) | Reference |

| A brominated benzimidazole (B57391) thiourea | 27.0 | 23.7 | - | 19.0 (Br···H) | researchgate.net |

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | 29.0 | 30.5 | 28.2 | - | nih.gov |

| A bis-amide compound | 40.0 | 26.9 | 13.8 | - | semanticscholar.org |

| N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | 8.9 | 42.0 | 9.5 | - | researchgate.net |

Note: Data is for structurally related, but not identical, compounds to illustrate typical contact distributions.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. The molecular formula, C₁₃H₉BrClNO, results in a monoisotopic mass of approximately 308.95 Da. uni.lu The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would produce a characteristic isotopic pattern for the molecular ion peak (M⁺), providing a clear signature for the compound's elemental composition.

The fragmentation pattern in electron ionization (EI-MS) for amides is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, the most likely fragmentation pathways would involve the cleavage of the amide C-N bond. This would lead to two primary fragment ions:

The 3-chlorobenzoyl cation : [ClC₆H₄CO]⁺. This fragment would appear at an m/z corresponding to the mass of this acylium ion and would also exhibit the characteristic isotopic signature of chlorine.

The 4-bromoaniline (B143363) radical cation : [BrC₆H₄NH₂]⁺ or a related fragment derived from the amine portion of the molecule. The isotopic pattern of bromine would be evident in this fragment.

Further fragmentation of the 3-chlorobenzoyl cation could occur through the loss of carbon monoxide (CO), yielding a 3-chlorophenyl cation. researchgate.net Analysis of these fragmentation patterns allows for unambiguous confirmation of the molecular structure and the connectivity of the substituted phenyl rings through the central amide linkage. Predicted collision cross-section (CCS) values for various adducts of the molecule can also be calculated to aid in identification in ion mobility-mass spectrometry experiments. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 309.96288 | 158.1 |

| [M+Na]⁺ | 331.94482 | 169.9 |

| [M-H]⁻ | 307.94832 | 167.3 |

| [M+K]⁺ | 347.91876 | 156.2 |

| [M]⁺ | 308.95505 | 177.6 |

Data sourced from PubChem predictions. uni.lu

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic and molecular properties of chemical compounds. These theoretical studies typically involve a suite of analyses to predict a molecule's behavior and characteristics. However, for this compound, specific research findings from these analyses have not been published.

The standard suite of computational investigations that would provide a thorough profile of a molecule like this compound includes:

Geometry Optimization and Conformational Analysis: This foundational step determines the most stable three-dimensional structure of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: This analysis calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps illustrate the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.

Fukui Function and Mulliken Population Analysis: These methods offer a quantitative prediction of reactive sites within a molecule. Fukui functions indicate the propensity of each atomic site to electrophilic, nucleophilic, or radical attack, while Mulliken analysis assigns partial charges to each atom.

Time-Dependent DFT (TD-DFT): This method is employed to theoretically predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound, providing insights into its electronic transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure, including hyperconjugative interactions, charge delocalization, and intramolecular charge transfer events that contribute to molecular stability.

While the theoretical frameworks for these analytical methods are well-established and have been applied to countless similar aromatic amides and halogenated compounds, the specific application and resulting data for this compound are not present in the reviewed scientific and academic databases. Consequently, a detailed article containing specific research findings and data tables for this compound cannot be generated at this time. Further experimental and computational research would be required to produce the data necessary for such an analysis.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl 3 Chlorobenzamide

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Prediction of Polarizabilities and Hyperpolarizabilities for Electro-optical Applications

Theoretical investigations into the polarizability and hyperpolarizability of N-(4-bromophenyl)-3-chlorobenzamide are crucial for predicting its potential in non-linear optical (NLO) and other electro-optical applications. These properties are determined by the molecule's response to an external electric field. Density Functional Theory (DFT) is a primary computational method used for these predictions. By employing various functionals and basis sets, researchers can calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

These calculations would reveal how the electron density of this compound is distorted by an electric field. The presence of electron-withdrawing groups (the chloro and bromo substituents) and the delocalized π-electron system of the phenyl rings are expected to significantly influence these properties. A high hyperpolarizability value would suggest that the compound could be a candidate for NLO materials, which have applications in technologies like frequency conversion and optical switching.

Table 1: Hypothetical DFT Calculation Results for Electro-Optical Properties of this compound

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First-Order Hyperpolarizability (β) | Value |

(Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.)

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

To investigate the therapeutic potential of this compound, molecular docking simulations would be performed against various biological macromolecules, such as enzymes or receptors implicated in disease pathways. The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Docking software, such as AutoDock or Glide, would then be used to predict the binding pose and estimate the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol).

The interactions between this compound and the amino acid residues in the active site of the target protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of its potential biological activity. For instance, studies on similar benzamide (B126) derivatives have explored their interactions with targets like tyrosine kinases or histone deacetylases.

Computational tools are also employed to assess the "drug-likeness" of a compound based on its physicochemical properties. Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to evaluate if a molecule is likely to have favorable pharmacokinetic properties. These assessments, often guided by frameworks like Lipinski's Rule of Five, help in the early stages of drug discovery to prioritize candidates with a higher probability of becoming orally bioavailable drugs. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound could also be predicted using various in silico models.

Molecular Dynamics Simulations and Free Energy Calculations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. rsc.orgevitachem.com An MD simulation of the this compound-protein complex, solvated in a water box with appropriate ions, would provide insights into the stability of the binding pose predicted by docking.

Over the course of the simulation (typically nanoseconds to microseconds), the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the complex. Furthermore, MD simulations can be used to perform more rigorous binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to obtain a more accurate estimation of the binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. analis.com.my To develop a QSAR model for a series of benzamide derivatives including this compound, a dataset of compounds with experimentally determined biological activities would be required.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. analis.com.my A validated QSAR model could then be used to predict the activity of new, untested benzamide derivatives, thereby guiding the design of more potent compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

In Vitro Biological Activity Studies of N 4 Bromophenyl 3 Chlorobenzamide and Its Analogues

Anticancer Activity Research

The investigation into the anticancer properties of N-phenylbenzamide derivatives has encompassed studies on their ability to kill cancer cells, induce programmed cell death, and interact with specific molecular pathways crucial for tumor survival and proliferation.

Derivatives of N-phenylbenzamide have demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Studies on various analogues have shown potent activity. For instance, certain coumarin-based benzamide (B126) derivatives have been tested against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines. ajol.infonih.gov One analogue, N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide, showed significant cytotoxicity against the HepG2 liver cancer cell line. ajol.info Other research into bromophenol derivatives has identified compounds with potent activities against lung (A549), liver (Bel7402, HepG2), cervical (HeLa), and colon (HCT116) cancer cell lines. researchgate.net Similarly, phenylacetamide derivatives, which share structural similarities, have shown significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-468). tbzmed.ac.ir N-(phenylcarbamoyl)benzamide, another related analogue, was found to have a higher cytotoxic effect on HeLa cervical cancer cells than the standard drug hydroxyurea. researchgate.net

Table 1: Cytotoxic Activity of N-(4-bromophenyl)-3-chlorobenzamide Analogues Against Human Cancer Cell Lines

This table is interactive. You can sort and filter the data.

| Compound Analogue | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| N-(8-methoxy-6-bromo-coumarin-3-yl) benzamide | HepG2 | Liver | 29.4 |

| 3-N-(benzoyl) aminocoumarin-6-ylmethyl acetate (B1210297) | HepG2 | Liver | 10.3 |

| Phenylacetamide Derivative (3d) | MDA-MB-468 | Breast | 0.6 ± 0.08 |

| Phenylacetamide Derivative (3c) | MCF-7 | Breast | 0.7 ± 0.08 |

| Phenylacetamide Derivative (3d) | MCF-7 | Breast | 0.7 ± 0.4 |

| Coumarin-quinoxaline hybrid (RB17) | Various | Breast, Liver, Lung | 3.8 - 6.52 |

| Coumarin-dihydropyridine hybrid (DP20) | HepG2, A549 | Liver, Lung | 8.26, 7.48 |

| 3-(...)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102) | A549 | Lung | Data not specified |

| N-(phenylcarbamoyl)benzamide | HeLa | Cervical | IC80 of 0.8 mM |

| Sulfonamide Derivatives | MDA-MB-468 | Breast | < 30 |

| Sulfonamide Derivatives | MCF-7 | Breast | < 128 |

| Sulfonamide Derivatives | HeLa | Cervical | < 360 |

Note: The data presented is for analogue compounds and not for this compound itself. The cytotoxic effects can vary significantly based on the specific chemical structure of the analogue.

A key mechanism through which anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research on N-substituted benzamides, using the analogue declopramide (B1670142) (3CPA) as a model, has elucidated a distinct apoptotic pathway. nih.gov This research demonstrates that these compounds can trigger the mitochondrial, or intrinsic, pathway of apoptosis.

The process is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org This event is a critical commitment step in the apoptotic cascade. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which leads to the activation of caspase-9, an initiator caspase. nih.gov The activation of caspase-9 subsequently triggers a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the dismantling of the cell. nih.gov Studies have confirmed that the apoptosis induced by these benzamides is dependent on caspase-9 activation and can be inhibited by broad-spectrum caspase inhibitors. nih.gov

The anticancer activity of benzamide derivatives is often linked to their ability to modulate specific molecular signaling pathways that are dysregulated in cancer. One of the most critical pathways in cancer cell growth, proliferation, and survival is the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govtbzmed.ac.ir This pathway is frequently hyperactivated in a wide range of solid tumors, including lung cancer, making it a prime target for therapeutic intervention. nih.govtbzmed.ac.ir

The PI3K/Akt/mTOR cascade transmits signals from growth factors and other extracellular cues to regulate essential cellular functions. nih.gov Akt, a serine/threonine protein kinase, is a central node in this pathway, and its activation promotes cell survival by inhibiting pro-apoptotic proteins. tbzmed.ac.ir Downstream of Akt, mTOR acts as a master regulator of protein synthesis and cell growth. nih.gov

Numerous small molecule inhibitors have been developed to target the key components of this pathway (PI3K, Akt, and mTOR). nih.gov While direct studies on this compound are limited, various classes of compounds, including those with benzamide-like structures, have been investigated as PI3K/mTOR dual inhibitors. nih.gov The inhibition of this pathway by therapeutic agents can lead to a decrease in cell proliferation and the induction of apoptosis, highlighting a potential mechanism of action for the observed cytotoxic effects of benzamide analogues. nih.govnih.gov

Antimicrobial and Antifungal Activity Assessment

In addition to their anticancer potential, N-phenylbenzamide derivatives have been evaluated for their ability to inhibit the growth of pathogenic microorganisms.

Research has shown that N-phenylbenzamide derivatives possess antibacterial properties. nih.govnanobioletters.com These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govmdpi.com S. aureus is a significant pathogen known for causing a variety of infections, while E. coli is a common cause of foodborne illness and other infections. mdpi.comnih.gov

The activity of these compounds is often determined by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. fabad.org.tr Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. mdpi.com Other benzamide derivatives have demonstrated good activity against both E. coli and Bacillus subtilis (another Gram-positive bacterium), with some analogues showing MIC values as low as 3.12 µg/mL. nanobioletters.com

Table 2: Antibacterial Activity of this compound Analogues

This table is interactive. You can sort and filter the data.

| Compound Analogue | Bacterial Strain | Gram Type | Activity Measurement | Result |

| N-phenylbenzamide derivatives (3a-e) | Staphylococcus aureus | Gram-Positive | Zone of Inhibition | Active |

| N-phenylbenzamide derivatives (3a-e) | Escherichia coli | Gram-Negative | Zone of Inhibition | Active |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus | Gram-Positive | MIC | 2.5 - 5.0 mg/mL |

| Benzamide derivative (5a) | Bacillus subtilis | Gram-Positive | MIC | 6.25 µg/mL |

| Benzamide derivative (5a) | Escherichia coli | Gram-Negative | MIC | 3.12 µg/mL |

| Benzamide derivative (6b) | Escherichia coli | Gram-Negative | Zone of Inhibition | 24 mm |

| Pyridin-2-yl-carbamodithioate (4a) | Escherichia coli | Gram-Negative | MIC | 15.62 µg/mL |

| 6-Bromoquinolin-4-ol derivative (3e) | E. coli (ESBL), MRSA | Both | MIC & MBC | Active (Specific values not listed) |

Note: The data presented is for analogue compounds. The specific antibacterial efficacy is highly dependent on the complete molecular structure.

The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections. N-phenylbenzamide derivatives and related structures have shown promise in this area. nih.gov These compounds have been screened for activity against various fungal strains, with a particular focus on Candida species, which are common opportunistic pathogens in humans. mdpi.com

For example, N-phenylbenzamides have been reported to inhibit the growth of Candida albicans. nih.gov A study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives, which contain a bromophenyl group, demonstrated good antifungal activity when compared to the reference drug Ketoconazole. semanticscholar.org Another study on N-(4-halobenzyl)amides found that certain derivatives were effective against eight different Candida strains, including some that were resistant to the standard antifungal drug fluconazole. mdpi.com

Table 3: Antifungal Activity of this compound Analogues

This table is interactive. You can sort and filter the data.

| Compound Analogue | Fungal Strain | Activity Measurement | Result |

| N-phenylbenzamide derivatives (3a-e) | Candida albicans | Zone of Inhibition | Active |

| N'-(3-bromophenyl)-...acetohydrazide (DK-IB, IC, IG, IH) | Not specified | Activity Comparison | Good activity vs. Ketoconazole |

| N-(4-halobenzyl)amide (Compound 16) | Candida krusei | MIC | 85.3 µg/mL |

| N-(4-halobenzyl)amide (Compound 16) | Candida auris | MIC | 85.3 µg/mL |

| N-(4-halobenzyl)amide (Compound 2) | Candida parapsilosis | MIC | 31.25 µg/mL |

Note: The data is for analogue compounds. Antifungal activity is structure-dependent.

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Ra, H37Rv, Multidrug-Resistant Strains)

Research into the antitubercular properties of this compound and its analogues has revealed promising activity against various strains of Mycobacterium tuberculosis. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against both drug-susceptible and drug-resistant strains of the bacterium.

For instance, a series of nitrobenzamide derivatives were synthesized and evaluated for their in vitro antitubercular activity. Several of these compounds, including N-benzyl 3,5-dinitrobenzamides, displayed potent activity against the drug-sensitive M. tuberculosis H37Rv strain, as well as against two drug-resistant clinical isolates, with Minimum Inhibitory Concentration (MIC) values of less than 0.016 µg/mL. rhhz.net This level of potency is comparable to that of the known antitubercular agent PBTZ169. rhhz.net

Similarly, other research has focused on pyrazole-based molecular hybrids incorporating a carboxamide linkage. Certain compounds from this series demonstrated significant antitubercular activity against the M. tuberculosis H37Rv strain, with some exhibiting MIC values as low as 3.12 µg/ml. japsonline.com The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel therapeutic agents. rhhz.netjapsonline.comnih.gov Globally, a significant percentage of new and previously treated tuberculosis cases are classified as multidrug-resistant. nih.gov

The mechanism of action for some of these active compounds is believed to involve bioreductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacteria. nih.gov The current standard treatment for tuberculosis involves a multi-drug regimen over an extended period. japsonline.com However, poor patient compliance and other factors can contribute to the development of drug resistance. japsonline.com Therefore, the development of new and effective antitubercular drugs remains a critical area of research. rhhz.netnih.gov

Table 1: Antitubercular Activity of Selected this compound Analogues

| Compound Type | Mycobacterium tuberculosis Strain | Activity (MIC) |

| N-benzyl 3,5-dinitrobenzamides | H37Rv (drug-sensitive) | < 0.016 µg/mL rhhz.net |

| N-benzyl 3,5-dinitrobenzamides | Drug-resistant clinical isolates | < 0.016 µg/mL rhhz.net |

| Pyrazole carboxamide derivative | H37Rv (ATCC 27294) | 3.12 µg/ml japsonline.com |

| Pyrazole carboxamide derivative | H37Rv (ATCC 27294) | 6.25 µg/ml japsonline.com |

Enzyme Inhibition Studies

Assessment of Inhibitory Potency Against Key Enzymes (e.g., Carbonic Anhydrases, α-Glucosidase, Lipoxygenase, Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory potential of this compound and its analogues has been investigated against a range of key enzymes implicated in various physiological and pathological processes.

Carbonic Anhydrases: Certain heterocyclic compounds bearing a sulfonamide moiety, structurally related to the benzamide core, have shown potent inhibitory activity against carbonic anhydrases (CAs). researchgate.net Specifically, studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated significant inhibition of human (h) CA isoforms hCA I, hCA II, and hCA VII, with some compounds exhibiting inhibition constants (KI) in the low nanomolar range, surpassing the activity of the standard inhibitor acetazolamide. nih.gov These compounds also effectively inhibited mycobacterial CAs, particularly MtCA2. nih.gov

α-Glucosidase: Several analogues have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized, with some compounds demonstrating strong inhibitory activity against α-glucosidase. nih.gov The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to enhance inhibitory potential. nih.gov Similarly, β-amino ketones containing a sulfadiazine (B1682646) moiety have shown α-glucosidase inhibitory activity in the nanomolar range. researchgate.net

Lipoxygenase: Derivatives of 1,2,4-triazole, which can be considered structural analogues, have been evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. Several of these compounds displayed potent in vitro inhibition of soybean 15-LOX, with IC50 values in the micromolar range. nih.gov

Acetylcholinesterase and Butyrylcholinesterase: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission, has also been a focus of investigation. mdpi.com Novel 2-benzoylhydrazine-1-carboxamides have been designed and shown to exhibit dual inhibition of both AChE and BChE, with IC50 values in the micromolar range. nih.gov Some N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides also demonstrated good inhibitory potential against AChE. juniperpublishers.com

Table 2: Enzyme Inhibitory Activity of this compound Analogues

| Enzyme | Compound Type | Activity (IC50 / KI) |

| Carbonic Anhydrase I (human) | N-((4-sulfamoylphenyl)carbamothioyl) amides | KI = 13.3–87.6 nM nih.gov |

| Carbonic Anhydrase II (human) | N-((4-sulfamoylphenyl)carbamothioyl) amides | KI = 5.3–384.3 nM nih.gov |

| Carbonic Anhydrase VII (human) | N-((4-sulfamoylphenyl)carbamothioyl) amides | KI = 1.1–13.5 nM nih.gov |

| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Potent inhibition nih.gov |

| 15-Lipoxygenase | 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides | IC50 = 17.43 ± 0.38 µM nih.gov |

| Acetylcholinesterase | 2-benzoylhydrazine-1-carboxamides | IC50 = 44.08–100.08 µM nih.gov |

| Butyrylcholinesterase | 2-benzoylhydrazine-1-carboxamides | IC50 from 22 µM nih.gov |

Investigation of Enzyme-Inhibitor Interaction Mechanisms

Understanding the mechanisms through which these compounds inhibit enzyme activity is crucial for the rational design of more potent and selective inhibitors. Molecular docking and kinetic studies are key tools in this investigation.

For carbonic anhydrase inhibitors, the sulfonamide group is known to bind to the zinc ion in the enzyme's active site in its anionic form. mdpi.com Molecular docking studies of thiazolidine-based benzamide derivatives have revealed strong binding interactions with carbonic anhydrase II, involving hydrogen bonds and multiple hydrophobic interactions. nih.gov

In the case of α-glucosidase inhibitors, docking simulations have shown that synthesized compounds can form hydrogen bonds, as well as electrostatic and hydrophobic interactions with the active site residues of the enzyme. nih.gov For some pyridazine-triazole hybrids, the triazole ring plays a significant role in binding to the active site, with kinetic studies indicating an uncompetitive mode of inhibition. nih.gov

For cholinesterase inhibitors, molecular docking studies of 2-benzoylhydrazine-1-carboxamides suggest they may act as non-covalent inhibitors, positioning themselves near the catalytic triad (B1167595) of the enzyme. nih.gov Similarly, computational studies on uracil (B121893) derivatives as cholinesterase inhibitors have indicated that the inhibitory mechanism involves the obstruction of the active site entrance by the inhibitor's scaffold. nih.gov

Insecticidal Activity Investigations

Evaluation against Insect Cell Lines (e.g., Spodoptera frugiperda)

The fall armyworm, Spodoptera frugiperda, is a significant agricultural pest that causes substantial economic losses to various crops, particularly maize. mdpi.commdpi.comnih.gov The larval stage of this insect is highly destructive, feeding on leaves and tender shoots. mdpi.com Due to its high capacity for dispersal and adaptation, along with resistance to conventional insecticides, there is a continuous need for new control strategies. mdpi.com

While direct studies on the insecticidal activity of this compound against Spodoptera frugiperda cell lines are not extensively detailed in the provided context, research on structurally related compounds highlights the potential of this chemical class. For instance, methoxyfenozide, a diacylhydrazine compound, exhibits insecticidal activity against the third-instar larvae of S. frugiperda, primarily through ingestion. mdpi.com

The evaluation of botanical extracts has also shown promise in controlling this pest. Extracts from various plants have demonstrated antifeedant and lethal effects on S. frugiperda larvae. mdpi.comthepharmajournal.com This indicates that a wide range of chemical compounds can be effective, suggesting that synthetic compounds like this compound and its analogues could also possess insecticidal properties worth investigating.

Proposed Mechanisms of Insecticidal Action (e.g., Chitin (B13524) Synthesis Inhibition)

A key target for many insecticides is the synthesis of chitin, a vital component of the insect exoskeleton. researchgate.net Chitin synthesis inhibitors disrupt the molting process in insects, leading to mortality. researchgate.net Benzoylphenyl ureas are a well-known class of insect growth regulators that act as chitin synthesis inhibitors. researchgate.net They interfere with the incorporation of N-acetylglucosamine into chitin, thereby disrupting cuticle formation. researchgate.net

While the specific mechanism of insecticidal action for this compound has not been explicitly determined from the available information, its structural similarity to other bioactive amides suggests that it could potentially act through a similar mechanism. Inhibition of chitin synthesis is a plausible mode of action that warrants further investigation. Chitin synthase, the enzyme responsible for chitin production, is an attractive target as it is absent in mammals. nih.gov

Other potential mechanisms of insecticidal action could involve neurotoxicity or disruption of other essential physiological processes. Further research, including in vitro assays with insect cell lines and in vivo studies with S. frugiperda larvae, would be necessary to elucidate the precise mode of action of this compound and its analogues.

Structure Activity Relationship Sar and Mechanistic Elucidation of N 4 Bromophenyl 3 Chlorobenzamide Analogues

Influence of Halogen (Bromine, Chlorine) Substitution Patterns on Biological Potency

The presence and position of halogen atoms, such as bromine and chlorine, on the aromatic rings of N-arylbenzamide analogues are critical determinants of their biological potency. Research into various classes of benzamides demonstrates that halogen substitution can significantly modulate activity, often by influencing hydrophobic and electronic interactions with biological targets.

In studies on N-arylbenzamides as potential STAT3 inhibitors, the introduction of a halogen substituent at the para-position of the N-benzylamide ring resulted in a noticeable improvement in activity. nih.gov Similarly, for antitubercular meta-amido phenols, replacing a benzyl (B1604629) group with a bromine atom at the 4-position of the phenol (B47542) ring yielded a compound with good inhibitory activity. jst.go.jp However, moving the bromine to the 2-position led to a complete loss of activity, highlighting the critical role of the substitution pattern. jst.go.jp Further modifications showed that para-substitutions on the phenyl ring of the benzamide (B126) moiety were generally well-tolerated, with para-bromo and para-chloro derivatives exhibiting potent activity against Mycobacterium tuberculosis. jst.go.jp

The influence of halogen substitution is also evident in other related scaffolds. For instance, in a series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, introducing a fluorine atom at different positions significantly altered anti-proliferative activity in cancer cells. mdpi.com An ortho-fluorine on the benzyl group led to a marked increase in potency compared to the unsubstituted parent compound. mdpi.com This underscores that both the type of halogen and its specific location on the aromatic rings are key factors in tuning the biological effects of this class of compounds.

| Compound Class | Substitution Context | Effect on Biological Potency |

| N-Arylbenzamides | Halogen at para-position of N-benzylamide | Improvement in STAT3 inhibitory activity nih.gov |

| meta-Amido Phenols | 4-bromo substitution on phenol ring | Good antitubercular activity jst.go.jp |

| meta-Amido Phenols | 2-bromo substitution on phenol ring | Complete loss of antitubercular activity jst.go.jp |

| Quinazolinamines | ortho-fluoro on benzyl group | Significant increase in anti-proliferative activity mdpi.com |

Role of the Amide Linker and Aromatic Moieties in Modulating Bioactivity

The amide linker (-CO-NH-) and the two aromatic rings form the core scaffold of N-(4-bromophenyl)-3-chlorobenzamide and its analogues, and they play indispensable roles in modulating bioactivity.

The amide linker is not merely a spacer; it is a critical functional group that often participates in key interactions with biological targets. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). nih.gov The importance of this linker was demonstrated in a study of N-phenylbenzamides as antiviral agents against enterovirus 71 (EV71). When a methylene (B1212753) (-CH₂) group was inserted between the carbonyl and amine of the amide linker to increase metabolic stability, the resulting N-phenylacetophenone compounds showed significantly lower antiviral activity, highlighting the essential nature of the intact amide bond for this specific biological effect. nih.govscienceopen.com

The aromatic moieties (the 3-chlorobenzoyl ring and the 4-bromophenyl ring) are also vital. They provide a rigid framework for the molecule and engage in hydrophobic and π-stacking interactions within protein binding pockets. researchgate.netmdpi.com In the context of STAT3 inhibitors, a biphenyl (B1667301) ether group as one of the aromatic systems was shown to significantly contribute to inhibitory activity. researchgate.net Similarly, for mGluR5 antagonists, hydrophobic groups on the aromatic rings were found to be crucial for enhancing inhibitory activity. mdpi.com The combination of the two aromatic rings connected by the amide linker creates a structure that is frequently found in biologically active compounds, and its integrity is often paramount for function. nih.govacs.org

| Molecular Feature | Role in Bioactivity | Supporting Evidence |

| Amide Linker | Hydrogen bond donor/acceptor; essential structural component. | Its modification leads to a significant loss of antiviral activity. nih.govscienceopen.com Can form H-bonds with receptor residues. nih.govmdpi.com |

| Aromatic Moieties | Provide structural rigidity; engage in hydrophobic and π-stacking interactions. | Hydrophobic groups on the rings enhance activity. mdpi.com A biphenyl ether moiety boosts STAT3 inhibition. researchgate.net |

| Overall Scaffold | The bisphenylamide structure is a justified strategy for designing potent compounds. | Analogues lacking either the N-phenyl group or the amide moiety show less favorable antioxidant activity. acs.orgresearchgate.net |

Identification of Key Pharmacophoric Features for Specific Biological Effects

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For N-arylbenzamide analogues, key pharmacophoric features typically include hydrogen bond donors/acceptors, hydrophobic regions, and specific electronic characteristics.

Studies on benzanilide (B160483) derivatives as BKCa channel openers proposed a confirmatory pharmacophore that requires two substituted phenyl rings, an oxygen-containing group, a hydrophobic moiety, and the amide linker. shu.ac.uk For a series of aryl benzamide derivatives acting as negative allosteric modulators (NAMs) of the mGluR5 receptor, computational studies identified several key features. The NH of the amide group was identified as a significant hydrogen bond donor. mdpi.com The analysis also revealed that hydrophobic interactions play a vital role, with the total contribution of hydrophobic fields to the activity being the most significant factor in the developed model. mdpi.com

In the development of STAT3 inhibitors, docking studies indicated that acidic groups can interact with the p-Tyr-705 binding site, while other parts of the molecule, such as phenoxybenzoyl and cyclohexylbenzyl groups, occupy adjacent hydrophobic pockets. researchgate.net This suggests a pharmacophore model where a central scaffold correctly positions functional groups to interact with both charged and hydrophobic regions of the target protein. The combination of these features—hydrogen bonding capability, appropriately positioned hydrophobic/aromatic rings, and specific substituents like halogens—defines the pharmacophore for this class of compounds.

Correlation between Computational Predictions and Experimental Biological Outcomes

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the biological activity of novel compounds and rationalizing experimental findings. For N-arylbenzamide analogues, a strong correlation between computational predictions and experimental results has been frequently observed.

In the study of aryl benzamide derivatives as mGluR5 NAMs, a 3D-QSAR model was developed that showed good internal and external prediction abilities. mdpi.com The model's predictions of the half-maximal inhibitory concentration (pIC₅₀) values were well-correlated with the experimentally determined values for both the training and testing sets of compounds. mdpi.comresearchgate.net This model successfully rationalized why certain substitutions increased or decreased activity, for example, by showing that hydrophobic interactions were paramount. mdpi.com

Potential Applications in Advanced Materials Science for N 4 Bromophenyl 3 Chlorobenzamide Derivatives

Exploration as Building Blocks for Complex Organic Molecules

As a bifunctional molecule with distinct substitution patterns on its two aromatic rings, N-(4-bromophenyl)-3-chlorobenzamide is a useful building block for the synthesis of complex organic molecules. These molecules can be designed to have specific shapes and functionalities, which are desirable for applications in areas such as supramolecular chemistry and the development of novel organic materials.

Integration into Functionalized Materials and Specialty Chemicals

Derivatives of this compound can be integrated into functionalized materials. For example, they could be incorporated into polymers to modify their properties or used in the synthesis of specialty chemicals with specific applications. The presence of the amide linkage can provide rigidity and the potential for hydrogen bonding, which can be advantageous in the design of structured materials.

Research into Electro-optical Applications Based on Molecular Properties

The conjugated pi-system of the aromatic rings in this compound suggests that its derivatives could possess interesting electronic and optical properties. Research in this area would focus on synthesizing derivatives with extended conjugation or with electron-donating and electron-withdrawing groups to tune their electronic properties for potential use in applications such as organic light-emitting diodes (OLEDs) or other electro-optical devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-3-chlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a condensation reaction between 4-bromoaniline and 3-chlorobenzoyl chloride under anhydrous conditions. Key optimization steps include:

- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of reactants.

- Temperature Control : Maintain 0–5°C during initial mixing to mitigate exothermic effects, followed by gradual warming to room temperature.

- Stoichiometry : A 1:1.2 molar ratio of 4-bromoaniline to 3-chlorobenzoyl chloride minimizes unreacted starting material.

- Purification : Recrystallize the crude product using ethanol/water (3:1 v/v) to achieve >95% purity. Yield optimization (~75–85%) requires inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?

- Methodological Answer :

- FTIR : Identify the amide C=O stretch at ~1675 cm⁻¹ and aromatic C-Cl vibration at ~750 cm⁻¹. The absence of N-H stretches (~3300 cm⁻¹) confirms complete condensation .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while the amide NH proton (if present in intermediates) resonates at δ ~10.0 ppm. Integration ratios should match expected proton counts .

- X-ray Crystallography : Resolve bond lengths (C-Br: ~1.89 Å; C-Cl: ~1.74 Å) and confirm planar amide geometry. Use SHELXTL for refinement and ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogen-substituted benzamide derivatives?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a Rigaku Oxford Diffractometer. Collect data at 292 K to minimize thermal motion artifacts.

- Structure Refinement : Apply anisotropic displacement parameters for non-H atoms using SHELXL. For disordered Br/Cl substituents, use PART instructions to model split positions.

- Validation : Check for π-π stacking (interplanar distances ~3.5 Å) and hydrogen bonding (N-H···O=C, ~2.8 Å) using PLATON. Compare with CSD entries (e.g., CCDC 753123) to validate torsion angles .

Q. What experimental strategies address contradictory biological activity data between this compound and its analogs?

- Methodological Answer :

- Dose-Response Assays : Test IC50 values across ≥3 cell lines (e.g., MCF-7, HeLa) to account for cell-type specificity. Use nonlinear regression (GraphPad Prism) to calculate potency.

- Solubility Profiling : Quantify solubility in PBS/DMSO via HPLC (C18 column, 254 nm detection). Adjust formulations (e.g., PEG-400 co-solvent) to ensure consistent bioactivity .

- Molecular Docking : Perform AutoDock Vina simulations with target proteins (e.g., tubulin PDB: 1SA0). Compare binding poses of Br/Cl substituents; ΔG values < -8 kcal/mol suggest high affinity .

Q. How do halogen substituent positions influence the biological activity of benzamide derivatives?

- Methodological Answer :

- Comparative SAR : Test analogs (e.g., 4-Br vs. 3-Br substitution) using standardized assays. For example, this compound shows 2× higher tubulin inhibition (IC50 = 10 µM) than its 4-Cl counterpart due to enhanced hydrophobic interactions .

- Electronic Effects : Compute Hammett σ constants (σ_Cl = +0.23, σ_Br = +0.26) to correlate substituent electronegativity with activity. Br’s higher inductive effect may improve membrane permeability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing variability in crystallographic data?

- Methodological Answer :

- R-Factor Analysis : Aim for R1 < 0.05 and wR2 < 0.15. Use full-matrix least-squares refinement (SHELXL) to minimize residuals.

- Displacement Parameters : Flag U_eq values > 0.1 Ų for potential disorder. Apply TWIN/BASF commands for twinned crystals .

Q. How can researchers design experiments to validate the metabolic stability of halogenated benzamides?

- Methodological Answer :

- In Vitro Assays : Incubate compounds with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics.

- CYP Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms (fluorogenic substrates). IC50 > 10 µM indicates low risk of drug-drug interactions .

Tables for Comparative Analysis

Table 1 : Biological Activity of Halogen-Substituted Benzamides

| Compound | Target | Activity Type | IC50 (µM) | Key Structural Feature |

|---|---|---|---|---|

| N-(4-bromophenyl)-3-Cl-Bz | Tubulin | Anticancer | 10 | Para-Br, meta-Cl |

| N-(3-bromophenyl)-3-Cl-Bz | Enzymatic | Antimicrobial | 15 | Meta-Br, meta-Cl |

| N-(4-Cl-phenyl)-3-Br-Bz | DNA Topo I | Anticancer | 25 | Para-Cl, meta-Br |

Source : Adapted from comparative studies in and .

Table 2 : Crystallographic Parameters for this compound Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | R-Factor |

|---|---|---|---|---|---|---|---|---|

| N-(3-Br-phenyl)-3-Cl-Bz | Pī | 7.03 | 9.12 | 10.45 | 89.1 | 78.3 | 85.2 | 0.038 |

| N-(4-Br-phenyl)-3-Cl-Bz | P2₁/c | 12.34 | 6.78 | 15.67 | 90 | 102.5 | 90 | 0.042 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.